molecular formula C15H17NO5 B12167108 N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

Cat. No.: B12167108
M. Wt: 291.30 g/mol
InChI Key: UWKOYBYWPXWPCW-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. The reaction conditions often include the use of reagents such as PdCl2, xantphos, and Cs2CO3 in solvents like toluene and 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biochemical and physiological effects, including cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is unique due to its combination of the benzodioxole and tetrahydrofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethyl-5-oxooxolane-3-carboxamide

InChI

InChI=1S/C15H17NO5/c1-15(2)10(6-13(17)21-15)14(18)16-7-9-3-4-11-12(5-9)20-8-19-11/h3-5,10H,6-8H2,1-2H3,(H,16,18)

InChI Key

UWKOYBYWPXWPCW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC(=O)O1)C(=O)NCC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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